molecular formula C4H7NO3 B1259554 3,4-dihydroxypyrrolidin-2-one

3,4-dihydroxypyrrolidin-2-one

Cat. No.: B1259554
M. Wt: 117.1 g/mol
InChI Key: RHILFGWTFQDWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydroxypyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with two hydroxyl groups at the 3 and 4 positions. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroxypyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the oxidation of pyrrolidine derivatives. This process can be facilitated by using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-dihydroxypyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-dihydroxypyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with biological molecules, influencing their activity. This compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two hydroxyl groups, which enhance its ability to participate in hydrogen bonding and increase its solubility in water. These features contribute to its distinct chemical reactivity and potential biological applications .

Properties

Molecular Formula

C4H7NO3

Molecular Weight

117.1 g/mol

IUPAC Name

3,4-dihydroxypyrrolidin-2-one

InChI

InChI=1S/C4H7NO3/c6-2-1-5-4(8)3(2)7/h2-3,6-7H,1H2,(H,5,8)

InChI Key

RHILFGWTFQDWBC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1)O)O

Synonyms

3,4-dihydroxy-pyrrolidin-2-one
3,4-dihydroxypyrrolidin-2-one

Origin of Product

United States

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